

Application Notes: SRA-737 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sra-737**

Cat. No.: **B606549**

[Get Quote](#)

Introduction

SRA-737 is a potent and selective oral inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA Damage Response (DDR) pathway.^{[1][2][3]} By inhibiting Chk1, **SRA-737** prevents the repair of damaged DNA, which can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.^{[1][2]} This makes **SRA-737** a promising agent for cancer therapy, particularly in tumors with high levels of replication stress.^[3] For researchers and drug development professionals, understanding the solubility and stability of **SRA-737** in common laboratory solvents like Dimethyl Sulfoxide (DMSO) is crucial for accurate and reproducible experimental results. These application notes provide a detailed overview of **SRA-737**'s solubility and stability in DMSO, along with protocols for its handling and assessment.

Solubility of SRA-737 in DMSO

SRA-737 exhibits high solubility in DMSO, although values may vary slightly between suppliers. It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.^[4] For challenging dissolutions, warming the solution to 50-60°C or using sonication can aid in achieving a clear stock solution.^{[5][6]}

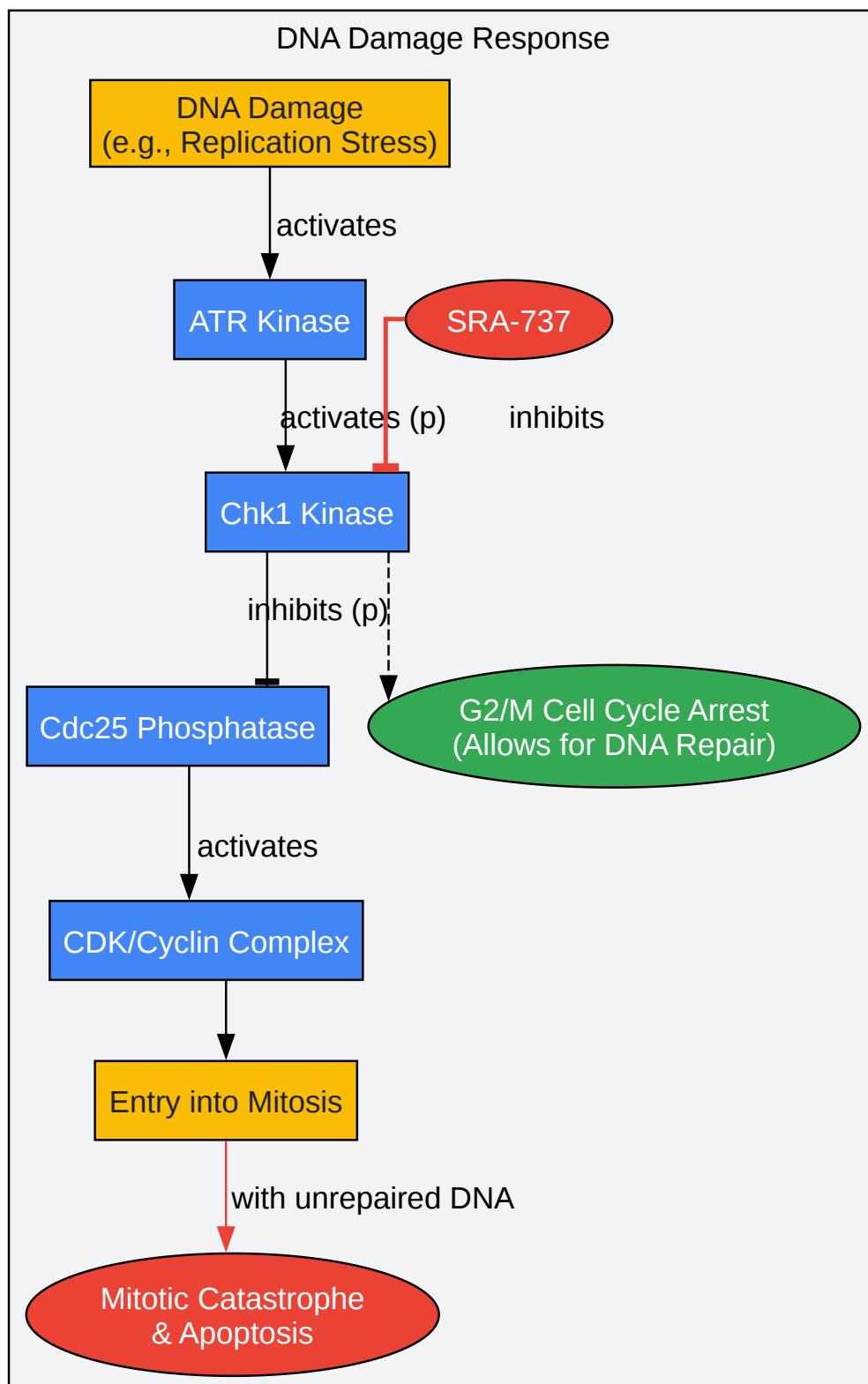
Quantitative Solubility Data

Parameter	Value (mg/mL)	Value (mM)	Source	Notes
Solubility in DMSO	76 mg/mL	200.34 mM	Selleck Chemicals[4][6]	Warming to 50°C in a water bath may be required.
Solubility in DMSO	50 mg/mL	131.81 mM	MedChemExpress, TargetMol[5][7]	Ultrasonic and warming to 60°C may be necessary.
Solubility in Water	Insoluble	Insoluble	Selleck Chemicals[4][6]	---
Solubility in Ethanol	Insoluble	Insoluble	Selleck Chemicals[4][6]	A value of 5 mg/mL (13.18 mM) has also been reported.[7]

Molecular Weight of **SRA-737**: 379.34 g/mol [2][4][5]

Stability of SRA-737 in DMSO

Proper storage of **SRA-737** stock solutions in DMSO is essential to maintain the compound's integrity and activity. Long-term storage at ultra-low temperatures is recommended. It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[4]

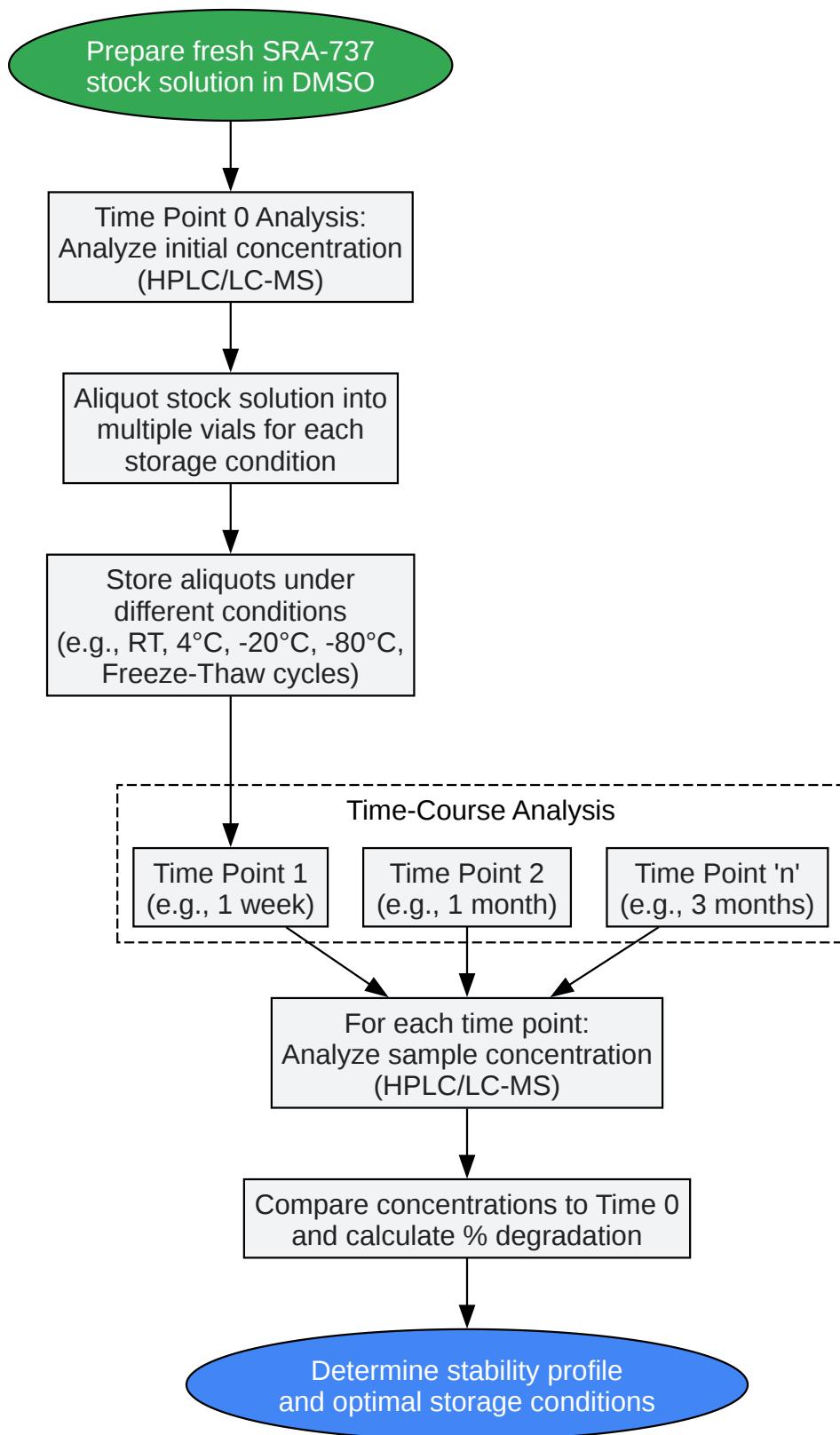

Storage and Stability Data

Storage Condition	Duration	Solvent	Source
-80°C	1 year	DMSO	Selleck Chemicals[4]
-80°C	2 years	DMSO	MedChemExpress[5]
-20°C	1 month	DMSO	Selleck Chemicals[4]
-20°C	1 year	DMSO	MedChemExpress[5]
-20°C (Powder)	3 years	---	MedChemExpress, Selleck Chemicals[4] [5]

Signaling Pathway and Experimental Workflows

SRA-737 Mechanism of Action

SRA-737 targets Chk1, a key kinase in the DNA Damage Response (DDR) pathway. When DNA damage occurs, sensor proteins activate ATR, which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets like Cdc25, leading to cell cycle arrest and allowing time for DNA repair. By inhibiting Chk1, **SRA-737** abrogates this checkpoint, causing cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and cell death.



[Click to download full resolution via product page](#)

SRA-737 inhibits Chk1 in the DNA Damage Response pathway.

General Workflow for Stability Assessment

The stability of **SRA-737** in DMSO can be assessed by monitoring its concentration over time under various storage conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

[Click to download full resolution via product page](#)Workflow for assessing the stability of **SRA-737** in DMSO.

Experimental Protocols

Protocol 1: Preparation of SRA-737 Stock Solution in DMSO

This protocol describes the preparation of a 100 mM **SRA-737** stock solution in DMSO.

Materials:

- **SRA-737** powder (MW: 379.34 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
- Sterile microcentrifuge tubes or amber glass vials
- Analytical balance
- Vortex mixer
- Water bath or sonicator (optional)

Procedure:

- Calculate Mass: Determine the mass of **SRA-737** powder required. For 1 mL of a 100 mM solution:
 - Mass (g) = $0.1 \text{ mol/L} * 1 \text{ L}/1000 \text{ mL} * 1 \text{ mL} * 379.34 \text{ g/mol} = 0.0379 \text{ g} = 37.93 \text{ mg}$
- Weigh Compound: Accurately weigh 37.93 mg of **SRA-737** powder and place it into a sterile vial.
- Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
- Dissolve: Cap the vial tightly and vortex thoroughly for 2-3 minutes.
- Apply Heat/Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a water bath at 50-60°C for 5-10 minutes or place it in a sonicator until the solution is clear.^{[5][6]} Visually inspect to ensure no solid particles remain.

- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
- Label and Store: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store at -80°C for long-term stability (up to 1-2 years).[4][5]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a method to determine the kinetic solubility of **SRA-737** in an aqueous buffer, which is relevant for cell-based assays. This method involves adding a concentrated DMSO stock to the buffer.[8]

Materials:

- 100 mM **SRA-737** stock solution in DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microplate (polypropylene recommended)
- Plate shaker
- HPLC or LC-MS system for analysis

Procedure:

- Prepare Plate: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
- Add Compound: Add 2 µL of the 100 mM **SRA-737** DMSO stock solution to the PBS-containing wells. This results in a final concentration of 1 mM **SRA-737** and 1% DMSO.
- Incubate: Seal the plate and incubate at room temperature for 2 hours on a plate shaker to allow for equilibration.
- Centrifuge: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.

- Sample Supernatant: Carefully transfer a known volume of the supernatant to a new plate or HPLC vials, being careful not to disturb the pellet.
- Analyze: Analyze the concentration of the dissolved **SRA-737** in the supernatant using a validated HPLC or LC-MS method against a standard curve. The resulting concentration is the kinetic solubility under these conditions.

Protocol 3: Stability Assessment via HPLC

This protocol outlines a method to evaluate the stability of **SRA-737** in DMSO over time.

Materials:

- **SRA-737** stock solution in DMSO (e.g., 10 mM)
- HPLC system with UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
- Internal standard (optional, but recommended)[\[9\]](#)

Procedure:

- Initial Analysis (Time 0):
 - Dilute the freshly prepared 10 mM **SRA-737** stock solution to a suitable concentration for HPLC analysis (e.g., 10 μ M) in the mobile phase.
 - Inject the sample and record the peak area of **SRA-737**. This serves as the 100% reference value.
- Sample Storage:
 - Aliquot the 10 mM stock solution into multiple vials.
 - Store the vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).

- Include a set of vials for freeze-thaw testing (freeze at -20°C, thaw at room temperature for 30 minutes, repeat daily).[10]
- Time-Point Analysis:
 - At each designated time point (e.g., 24h, 7 days, 1 month, 3 months), retrieve one vial from each storage condition.
 - Allow the sample to come to room temperature.
 - Prepare the sample for HPLC analysis exactly as in the "Time 0" step.
 - Inject the sample and record the peak area.
- Data Analysis:
 - Calculate the percentage of **SRA-737** remaining at each time point relative to the Time 0 sample:
 - % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
 - A compound is often considered stable if >90% of the initial concentration remains. Plot the % remaining over time for each condition to determine the stability profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. Sra-737 | C16H16F3N7O | CID 72165232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]
- 7. targetmol.com [targetmol.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes: SRA-737 Solubility and Stability in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606549#sra-737-solubility-and-stability-in-dmso\]](https://www.benchchem.com/product/b606549#sra-737-solubility-and-stability-in-dmso)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com